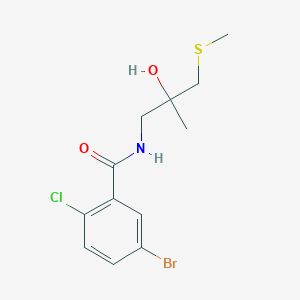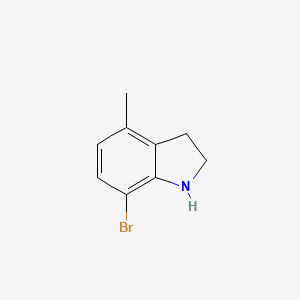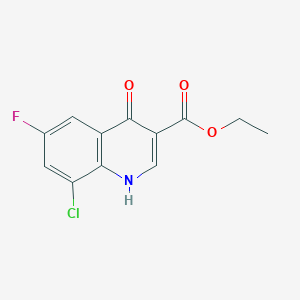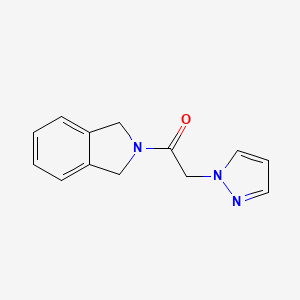![molecular formula C9H10BrFOS B2859535 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol CAS No. 1156381-32-6](/img/structure/B2859535.png)
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol” is a chemical compound with the molecular formula C9H10BrFOS. It has a molecular weight of 265.15 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 . This indicates that the compound contains a bromo-fluoro benzyl group attached to a sulfanyl ethanol group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 265.15 .Scientific Research Applications
Organic Synthesis
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol: is a valuable reagent in organic synthesis. Its molecular structure allows it to act as an intermediate in the synthesis of more complex molecules. For instance, its bromo and fluoro substituents make it a versatile building block for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals .
Pharmaceutical Research
This compound’s unique functional groups enable it to be used in the development of new drugs. It can serve as a precursor for the synthesis of various pharmacologically active molecules. Its potential for creating sulfur-containing drugs is particularly noteworthy, as these compounds often exhibit antibacterial and antifungal properties .
Material Science
In material science, 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol can be used to modify surface properties of materials. The presence of the sulfanyl group allows it to bind to different substrates, which can lead to the development of new materials with improved characteristics like increased durability or enhanced electrical conductivity .
Catalysis
The compound can act as a ligand for catalysts in various chemical reactions. Its ability to donate electrons due to the presence of the sulfanyl group can be exploited in catalytic cycles, potentially improving the efficiency and selectivity of chemical transformations .
Antiviral Agents
Research has shown that sulfur-containing compounds have potential as antiviral agents. The structural similarity of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol to other antiviral compounds suggests it could be a candidate for the synthesis of new antiviral drugs, especially in the context of diseases where current treatment options are limited .
Agrochemical Development
The bromo and fluoro groups in the compound’s structure make it a candidate for the synthesis of agrochemicals. These elements are often found in herbicides and pesticides. Thus, this compound could be used to develop new agrochemicals that are more effective and environmentally friendly .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays to detect or quantify other substances .
Environmental Science
Lastly, the compound’s potential applications in environmental science should not be overlooked. It could be used in the study of chemical processes in the atmosphere or as a tracer in environmental monitoring, helping scientists track pollution sources and understand atmospheric reactions .
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. More research is needed to elucidate these aspects .
Pharmacokinetics
properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylsulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLASJBLHTLTSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CSCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2859453.png)

![methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate](/img/structure/B2859456.png)

![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)
![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)
![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)
![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)